Enhanced Lipophilicity (XLogP) Versus N-Methyl-N-phenylurea
N-Methyl-N-(1-phenylpropan-2-yl)urea (1) exhibits a computed XLogP3-AA of 1.5, compared to 1.1 for the simpler analog N-methyl-N-phenylurea (2) [1][2]. The 0.4 log unit increase in lipophilicity arises from the additional three-carbon branched alkyl chain on the urea nitrogen, which expands the hydrophobic surface area. This difference is expected to translate into longer reverse-phase HPLC retention times and enhanced passive membrane permeability in cellular assays.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.5 |
| Comparator Or Baseline | N-Methyl-N-phenylurea (PubChem CID 31277): XLogP3-AA = 1.1 |
| Quantified Difference | ΔXLogP = +0.4 (36% increase) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18) [1][2] |
Why This Matters
For procurement decisions involving chromatographic method development or biological assays requiring specific logP ranges, the target compound offers a distinct lipophilicity that cannot be replicated by simpler N-methyl-N-phenylurea.
- [1] PubChem. N-Methyl-N-(1-phenylpropan-2-yl)urea. Compound Summary CID 21433830. View Source
- [2] PubChem. N-Methyl-N-phenylurea. Compound Summary CID 31277. View Source
